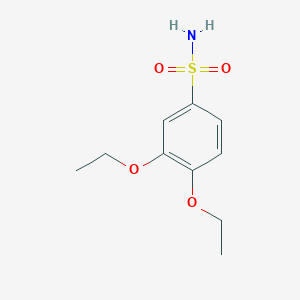

3,4-Diethoxybenzenesulfonamide

Vue d'ensemble

Description

3,4-Diethoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxybenzenesulfonamide typically involves the sulfonation of 3,4-diethoxyaniline. One common method includes the reaction of 3,4-diethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

Oxidation: Sulfonic acids or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Diethoxybenzenesulfonamide has shown promise as a lead compound in drug development. Its sulfonamide group suggests potential antibacterial properties, making it a candidate for further exploration in treating bacterial infections. Additionally, modifications to the compound's structure could enhance its efficacy against specific enzymes involved in disease processes.

Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of benzenesulfonamides can inhibit bacterial growth by interfering with enzymes essential for bacterial survival.

- Anticancer Potential : Recent investigations into related compounds have highlighted their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. For instance, certain sulfonamide derivatives have shown selective inhibition against CA IX, a target in cancer therapy.

Enzyme Inhibition Studies

The interaction of this compound with carbonic anhydrases has been a focal point in research. The compound's ability to bind selectively to these enzymes suggests it may serve as a template for designing more effective inhibitors.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzenesulfonamide with ethoxy groups | Potential antibacterial and anticancer activity |

| Related Sulfonamides | Varies based on substitutions | Antimicrobial and enzyme inhibition properties |

Case Studies

-

Inhibition of Carbonic Anhydrases :

A study evaluated various benzenesulfonamide derivatives for their inhibitory effects on carbonic anhydrase IX (CA IX). Compounds were synthesized and tested against breast cancer cell lines, revealing significant inhibitory activity and selectivity for CA IX over CA II. The most effective compounds induced apoptosis in cancer cells and showed promising pharmacokinetic profiles. -

Antimicrobial Properties :

Another investigation focused on the antibacterial effects of sulfonamide derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. For example, certain derivatives exhibited up to 80% inhibition against Staphylococcus aureus at specific concentrations.

Mécanisme D'action

The mechanism of action of 3,4-Diethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is overactive.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxybenzenesulfonamide

- 4-Ethoxybenzenesulfonamide

- 3,4-Dimethoxybenzenesulfonamide

Uniqueness

3,4-Diethoxybenzenesulfonamide is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific applications .

Activité Biologique

3,4-Diethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antibacterial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring with ethoxy substituents. The synthesis typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with an amine source under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Carbonic Anhydrase IX : This compound has been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

- Apoptosis Induction : In studies involving breast cancer cell lines (MDA-MB-231 and MCF-7), this compound derivatives induced apoptosis significantly. For instance, one derivative increased annexin V-FITC positive apoptotic cells by approximately 22-fold compared to control .

- Selectivity and Efficacy : The compound showed a high selectivity index for cancer cells over normal cells, which is crucial for reducing side effects during treatment. The selectivity ratio ranged from 5.5 to 17.5 times higher against breast cancer cell lines compared to normal breast cells .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, derivatives showed inhibition rates of up to 80.69% against S. aureus .

- Anti-biofilm Formation : Some derivatives were effective in preventing biofilm formation, which is critical for treating chronic infections associated with bacterial colonies .

Case Study 1: Antitumor Activity

A study evaluated the effect of several benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that compounds with ethoxy groups displayed enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized flow cytometry to assess apoptosis levels and found that the most active compound could induce significant cell death through apoptotic pathways .

Case Study 2: Cardiovascular Effects

In another investigation involving isolated rat heart models, certain sulfonamide derivatives demonstrated effects on perfusion pressure and coronary resistance. Specifically, modifications in the structure led to decreased coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Predictive ADMET studies indicated favorable pharmacokinetic properties for several derivatives, suggesting good absorption and distribution within biological systems .

- Toxicity Profiles : Preliminary toxicity assessments showed that while some derivatives exhibited promising biological activity, they also necessitated further investigation into their safety profiles across different biological systems .

Data Tables

| Activity Type | IC50 Value (nM) | Selectivity Index | Inhibition Rate (%) |

|---|---|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 | 5.5 - 17.5 | |

| Breast Cancer Cell Lines | Up to 80.69% against S. aureus | ||

| Biofilm Formation | Up to 79.46% against K. pneumonia |

Propriétés

IUPAC Name |

3,4-diethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYAXGQHQSSIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407149 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104296-87-9 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.